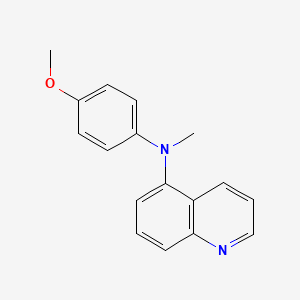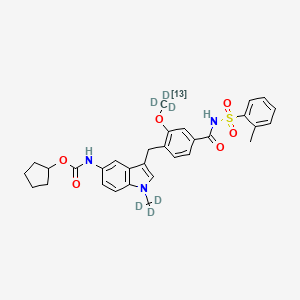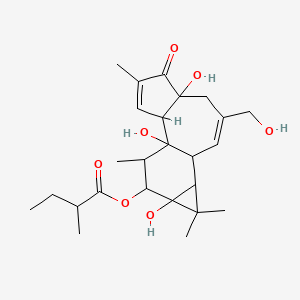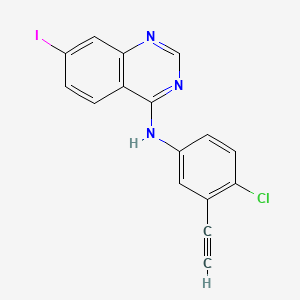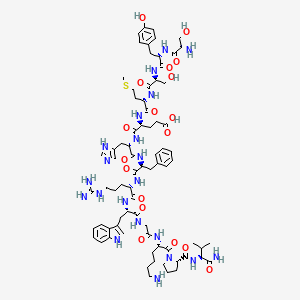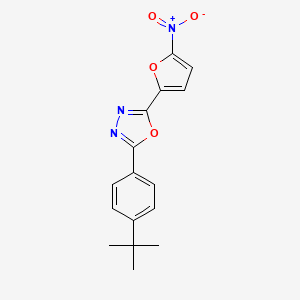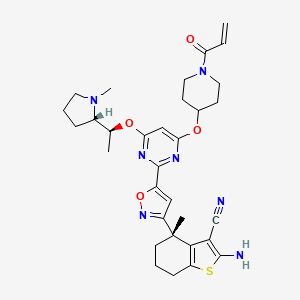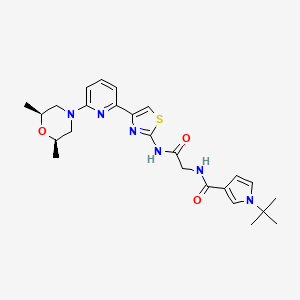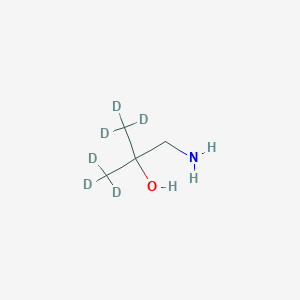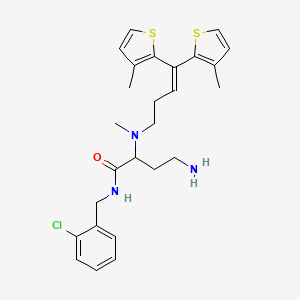
mGAT3/4-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mGAT3/4-IN-2 is a potent inhibitor of monoacylglycerol acyltransferase 3 (MGAT3) and monoacylglycerol acyltransferase 4 (MGAT4). These enzymes play a crucial role in the resynthesis of triacylglycerol, which is essential for dietary fat absorption and lipid metabolism. The compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mGAT3/4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. the general process involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production methods are optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
mGAT3/4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against MGAT3 and MGAT4 .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, reducing agents, oxidizing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity. These products are further purified and characterized to ensure their efficacy and safety for research applications .
Aplicaciones Científicas De Investigación
mGAT3/4-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
mGAT3/4-IN-2 exerts its effects by inhibiting the activity of MGAT3 and MGAT4. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the formation of triacylglycerol, thereby affecting lipid metabolism and fat absorption. The molecular targets of this compound include the active sites of MGAT3 and MGAT4, where it binds and prevents the enzymes from catalyzing their respective reactions .
Comparación Con Compuestos Similares
Similar Compounds
MGAT2 Inhibitors: Similar to mGAT3/4-IN-2, MGAT2 inhibitors target the monoacylglycerol acyltransferase 2 enzyme, which also plays a role in lipid metabolism.
DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) inhibitors target enzymes involved in the final step of triacylglycerol synthesis.
Uniqueness
This compound is unique in its dual inhibition of both MGAT3 and MGAT4, providing a broader spectrum of activity compared to inhibitors that target only one enzyme. This dual inhibition makes this compound a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .
Propiedades
Fórmula molecular |
C26H32ClN3OS2 |
|---|---|
Peso molecular |
502.1 g/mol |
Nombre IUPAC |
4-amino-2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C26H32ClN3OS2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-14-30(3)23(10-13-28)26(31)29-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23H,6,10,13-14,17,28H2,1-3H3,(H,29,31) |
Clave InChI |
QKKGISPNJFYJKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(=CCCN(C)C(CCN)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


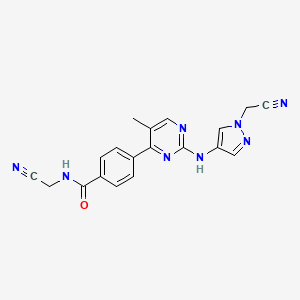
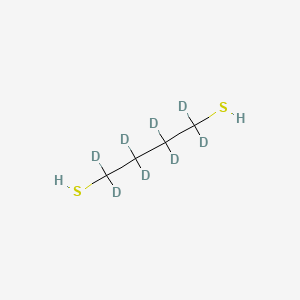
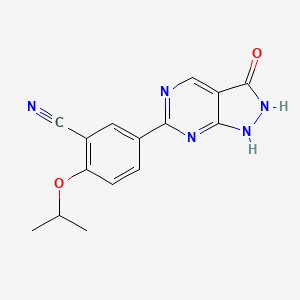
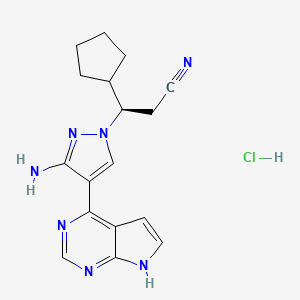
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
